molecular formula C18H15N3O4S3 B2628284 N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide CAS No. 853751-83-4

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide

Cat. No. B2628284
CAS RN: 853751-83-4
M. Wt: 433.52
InChI Key: OJQUGVSNXILBSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide is a useful research compound. Its molecular formula is C18H15N3O4S3 and its molecular weight is 433.52. The purity is usually 95%.
BenchChem offers high-quality N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing derivatives of benzo[d]thiazol and related compounds due to their potential pharmacological activities. For instance, the preparation of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide through a reaction between benzo[d]thiazol-2-amine and flurbiprofen has been reported, showcasing the compound's full analysis through various spectral data (Manolov, Ivanov, & Bojilov, 2021).

Pharmacological Activities

A wide range of benzo[d]thiazol derivatives have been synthesized to explore their cytotoxic, antimicrobial, anti-inflammatory, and psychotropic activities. These compounds have shown marked sedative action, high anti-inflammatory activity, selective cytotoxic effects against tumor cell lines, and antimicrobial action. This highlights the diverse therapeutic potential of such compounds, underpinning the importance of structural characteristics and physicochemical parameters in determining their biological efficacy (Zablotskaya et al., 2013).

Anticonvulsant Activity

Derivatives containing a sulfonamide thiazole moiety have been synthesized and evaluated for their anticonvulsant activity, with several compounds showing protection against picrotoxin-induced convulsions. This research underscores the therapeutic potential of sulfonamide thiazole derivatives in the development of new anticonvulsant drugs (Farag et al., 2012).

Antimalarial and COVID-19 Applications

The reactivity investigation of N-(phenylsulfonyl)acetamide derivatives has unveiled compounds with significant in vitro antimalarial activity and characterized ADMET properties, indicating potential applications in treating malaria and COVID-19. This research demonstrates the versatility of sulfonamide derivatives in addressing global health challenges (Fahim & Ismael, 2021).

Antimicrobial and Cytotoxic Activities

Further studies have synthesized and evaluated new thiazole derivatives for their antimicrobial and cytotoxic activities, finding significant antibacterial and anticandidal effects against various pathogens, as well as cytotoxicity against human leukemia cells. This underscores the potential of thiazole derivatives as antimicrobial and anticancer agents (Dawbaa et al., 2021).

properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S3/c1-28(24,25)11-6-7-12-15(10-11)26-17(19-12)20-16(22)8-9-21-13-4-2-3-5-14(13)27-18(21)23/h2-7,10H,8-9H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQUGVSNXILBSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.